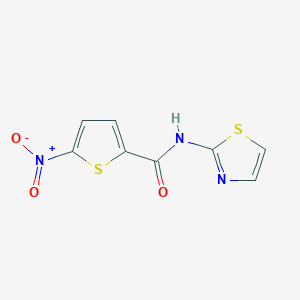

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

5-Nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a nitro group at the 5-position and a carboxamide linkage to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name |

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S2/c12-7(10-8-9-3-4-15-8)5-1-2-6(16-5)11(13)14/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEIDDDNARWBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-nitrothiazole with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium dithionite.

Substitution: Reagents such as halogens, alkyl halides, and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Overview

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features both thiazole and thiophene rings, which are known for their roles in various therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the applications of this compound, supported by data tables and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity against a range of pathogenic bacteria. A study highlighted its effectiveness against multi-drug resistant strains of Escherichia coli, Shigella spp., and Salmonella spp. The compound acts as a prodrug that requires activation by bacterial nitroreductases, leading to bactericidal effects in vitro and efficacy in animal models .

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 8 µg/mL | Activation by nitroreductases |

| Shigella spp. | 12 µg/mL | Disruption of cell wall synthesis |

| Salmonella spp. | 10 µg/mL | Inhibition of protein synthesis |

Antifungal Activity

The compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections. In vitro studies have shown effectiveness against various fungal strains, suggesting potential for therapeutic use in mycoses .

Anticancer Applications

This compound has been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), C6 (glioma), and HeLa (cervical cancer). The mechanisms attributed to its anticancer activity include the induction of apoptosis and disruption of mitochondrial function .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | Induction of apoptosis |

| C6 (Glioma) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 20.3 | Disruption of mitochondrial function |

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Antibacterial Efficacy : In a mouse thigh infection model, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls .

- Anticancer Studies : In vitro testing on human cancer cell lines revealed that the compound significantly inhibited cell viability at low concentrations, demonstrating potential as a therapeutic agent against various cancers .

Mechanism of Action

The mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The thiazole and thiophene rings may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Key Observations

The 3,5-difluorophenyl analog (99.05% purity) demonstrates higher synthetic efficiency compared to the 3-methoxy-4-(trifluoromethyl)phenyl derivative (42% purity), suggesting steric or electronic effects during coupling .

Core Heterocycle Modifications: Replacing thiophene with furan (CBK260866) reduces sulfur content and alters electronic properties, which may influence binding interactions .

Nitro Group Role : The nitro group is conserved across most analogs, underscoring its importance in redox activity or hydrogen bonding with biological targets.

Biological Activity

5-Nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound characterized by the presence of both thiazole and thiophene rings. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 255.27 g/mol. The compound features a nitro group attached to a thiazole ring and a carboxamide functional group linked to a thiophene ring.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 3810-35-3 |

| Molecular Weight | 255.27 g/mol |

| Molecular Formula | C₈H₅N₃O₃S₂ |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

- Antibacterial Activity : The compound has shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from to against strains such as Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : In terms of antifungal activity, it has been evaluated against pathogens like Candida species and Cryptococcus neoformans. The results indicated that the compound could inhibit fungal growth effectively, with specific derivatives showing enhanced activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A notable study revealed moderate cytotoxic effects at concentrations around , suggesting that while the compound is effective against pathogens, it may also affect mammalian cells at higher doses .

The mechanism by which this compound exerts its biological effects is an area of active investigation:

- Antifungal Mechanism : The compound appears to inhibit enzymes involved in ergosterol biosynthesis in fungi, leading to significant morphological changes in fungal cells as observed through scanning electron microscopy . This suggests a potential target for therapeutic intervention in fungal infections.

- Antibacterial Mechanism : It is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within bacterial cells.

Case Studies and Research Findings

Several studies have specifically highlighted the biological activity of this compound:

- Study on Antifungal Activity : A series of derivatives based on thiophene were synthesized and tested for antifungal activity against Candida species. The results indicated that certain modifications to the thiazole ring enhanced antifungal efficacy significantly .

- Cytotoxicity Evaluation : Research involving tritiated thymidine incorporation showed that some derivatives exhibited a favorable MIC-cytotoxicity relationship, indicating their potential as therapeutic agents with reduced toxicity profiles .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions. A common approach starts with nitration of thiophene-2-carboxylic acid using nitric acid/sulfuric acid to introduce the nitro group. Subsequent coupling with 2-aminothiazole via carbodiimide-mediated amidation (e.g., EDCI or DCC) is critical. Key conditions include:

- Nitration : Controlled temperature (0–5°C) to avoid over-oxidation .

- Amidation : Use of aprotic solvents (DMF, THF) and catalysts (DMAP) to enhance yield .

Purification via column chromatography or recrystallization ensures product purity.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm the thiophene backbone, nitro group position, and amide linkage. For example, the thiazole proton resonates at δ 7.2–7.5 ppm .

- IR : Stretching frequencies for NO (~1520 cm) and amide C=O (~1680 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 282.04) .

Advanced: How can mechanistic studies elucidate the role of the nitro group in bioactivity?

The nitro group’s electron-withdrawing properties enhance electrophilicity, influencing binding to biological targets (e.g., enzyme active sites). Methods include:

- Comparative SAR : Synthesize analogs (e.g., 5-amino or 5-chloro derivatives) and compare bioactivity .

- Computational Docking : Use DFT calculations to model nitro-thiophene interactions with target proteins (e.g., bacterial PFOR enzymes) .

- Reduction Studies : Hydrogenation of the nitro group to amine, followed by bioassays, can isolate its contribution .

Advanced: How should researchers resolve contradictions in reported antimicrobial activity across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Synergy Testing : Evaluate combinatorial effects with known antibiotics to identify context-dependent activity .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the thiophene ring?

- Directing Groups : The carboxamide group directs electrophiles to the 5-position. For bromination, use NBS in DMF at 50°C .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for meta-substitution .

- Catalysts : Lewis acids (FeCl) enhance nitration regioselectivity .

Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with bacterial DNA gyrase) .

- QSAR Models : Use Hammett constants () for nitro and thiazole groups to predict logP and bioavailability .

- ADMET Prediction : Tools like SwissADME assess toxicity risks linked to nitro groups (e.g., mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.